

# Azemiglitzone insulin sensitization dose response

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Azemiglitzone

CAS No.: 1133819-87-0

Cat. No.: S536393

[Get Quote](#)

## Mechanism of Action & Drug Properties

**Azemiglitzone** is a "PPAR $\gamma$ -sparing" thiazolidinedione designed to provide insulin-sensitizing benefits while minimizing the side effects associated with strong PPAR $\gamma$  activation [1] [2]. Its primary target is the Mitochondrial Pyruvate Carrier (MPC), a key complex regulating nutrient flux into mitochondria [2].



[Click to download full resolution via product page](#)

### Key Characteristics:

- **Primary Target:** Mitochondrial Pyruvate Carrier (MPC) inhibitor [3] [2]
- **Secondary Target:** Low-affinity PPAR $\gamma$  binder [3] [1]
- **Chemical Formula:** C<sub>19</sub>H<sub>17</sub>NO<sub>5</sub>S [4]
- **Molecular Weight:** 371.41 g/mol [4] [3] [1]
- **CAS Number:** 1133819-87-0 [4] [3] [1]

## Quantitative Data Summary

The tables below summarize key quantitative data for *in vitro* and *in vivo* applications.

**Table 1: *In Vitro* Bioactivity & Physicochemical Properties**

| Parameter                          | Value            | Experimental Context        |
|------------------------------------|------------------|-----------------------------|
| MPC Inhibition (IC <sub>50</sub> ) | 1.38 $\mu$ M [3] | Mitochondrial binding assay |

| Parameter                                    | Value                              | Experimental Context                               |
|----------------------------------------------|------------------------------------|----------------------------------------------------|
| PPAR $\gamma$ Binding (IC <sub>50</sub> )    | 18.25 $\mu$ M [3] [1] [5]          | Competitive binding assay (LanthaScreen TR-FRET)   |
| PPAR $\gamma$ Activation (EC <sub>50</sub> ) | >50 $\mu$ M [3]                    | Gal4-PPAR $\gamma$ luciferase assay in HepG2 cells |
| Solubility in DMSO                           | ~82-125 mg/mL (220-337 mM) [3] [1] | Solvent for <i>in vitro</i> stock preparation      |

Table 2: *In Vivo* Dosing & Pharmacokinetic Parameters

| Parameter | Value / Details | Experimental Context |
|-----------|-----------------|----------------------|
|-----------|-----------------|----------------------|

| **Common Doses (Mice)** | 30 mg/kg (oral gavage) [5] 300 ppm in diet (approx. 2-5  $\mu$ M in blood) [1] | Diet-Induced Obesity (DIO) and NASH mouse models | | **Treatment Duration** | 2 to 12 weeks [1] | Varies by model and study objective | | **Key Efficacy Outcomes** | Improved glucose tolerance; Reduced plasma insulin, ALT, AST; Reduced liver fibrosis and steatosis [1] | Observations in DIO and NASH mouse models | | **Human Clinical Trial Status** | Investigational; Phase 2b completed (NCT01280695) [4] [2] | Type 2 Diabetes Mellitus |

## Experimental Protocols

### In Vitro PPAR $\gamma$ Activation Assay [3]

This protocol assesses the potential of **Azemiglitazone** to activate PPAR $\gamma$ , confirming its PPAR $\gamma$ -sparing characteristic.

- **Cell Line:** HepG2 hepatoma cells
- **Transfection:** Co-transfect with:
  - Gal4-PPAR $\gamma$  or Gal4-PPAR $\alpha$  expression vector (ligand-binding domain only)
  - Gal4-responsive firefly luciferase reporter construct
  - SV40-driven *Renilla* luciferase construct for normalization

- **Compound Treatment:**
  - **Concentrations:** 0.5 nM, 5 nM, 50 nM, 0.5 μM, 5 μM, and 50 μM
  - **Incubation Time:** 24-48 hours
- **Readout:** Dual-luciferase assay. Firefly luciferase activity is normalized to *Renilla* activity. Data is typically reported as fold-change relative to vehicle (DMSO) control.
- **Expected Result:** Minimal activation of Gal4-PPAR $\gamma$  even at high concentrations (50 μM), unlike strong agonists like rosiglitazone.

## In Vivo Efficacy Study in Mouse Model of NASH [1]

This protocol evaluates the effects of **Azemiglitazone** on reversing liver injury and fibrosis.

- **Animal Model:** C57BL/6J mice fed a High-Fat, High-Fructose, High-Cholesterol (HTF-C) diet to induce NASH.
- **Compound Formulation:** 331 ppm MSDC-0602 potassium salt (**Azemiglitazone** potassium) in diet.
- **Dosing Regimen:**
  - **Prevention Study:** Administer drug for 12 weeks after 4 weeks of HTF-C diet.
  - **Reversal Study:** Administer drug for 3 weeks after 16 weeks of HTF-C diet.
- **Blood Concentration:** Target 2-5 μM **Azemiglitazone** [1].
- **Endpoint Analysis:**
  - **Plasma:** Measure ALT and AST levels as markers of liver injury.
  - **Histology:** Analyze liver sections for steatosis, inflammation, and fibrosis (e.g., Sirius Red staining for collagen).
  - **Metabolic Parameters:** Monitor body weight and plasma biomarkers.

## Frequently Asked Questions (FAQs)

**Q1: What is the primary mechanism behind Azemiglitazone's insulin-sensitizing effect?** A1: Its primary mechanism is the inhibition of the Mitochondrial Pyruvate Carrier (MPC). Modulating pyruvate entry into the mitochondria shifts cellular metabolism, improving insulin sensitivity in key tissues like liver and muscle, independent of strong PPAR $\gamma$  activation [3] [2].

**Q2: How does Azemiglitazone differ from first-generation TZDs like pioglitazone?** A2: The key difference is its low affinity for PPAR $\gamma$ . **Azemiglitazone** is engineered to be a "PPAR $\gamma$ -sparing" molecule, which in preclinical and clinical studies has shown a profile that avoids the significant side effects like edema and weight gain associated with strong PPAR $\gamma$  agonists [2].

**Q3: What is a typical dosing regimen for a mouse study?** A3: A common and effective regimen is dietary administration at 300 ppm, which achieves a blood concentration of 2-5  $\mu\text{M}$ , or oral gavage at 30 mg/kg. Treatment durations from 2 to 12 weeks have shown efficacy in improving insulin sensitivity and liver histology in various models [1] [5].

**Q4: Can Azemiglitazone be used in combination with other therapies?** A4: Yes, combination therapy is a key research area. Preclinical data suggests synergistic effects when **Azemiglitazone** is combined with GLP-1 receptor agonists (e.g., Liraglutide), resulting in better glucose control and improved liver histology than either agent alone [5] [2].

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Azemiglitazone (MSDC-0602) | MPC Inhibitor [medchemexpress.com]
2. pipeline [ciriustx.com]
3. Azemiglitazone (MSDC-0602) | Mitochondrial pyruvate ... [selleckchem.com]
4. Azemiglitazone: Uses, Interactions, Mechanism of Action [go.drugbank.com]
5. Azemiglitazone potassium (MSDC-0602K) | Insulin Sensitizer [medchemexpress.com]

To cite this document: Smolecule. [Azemiglitazone insulin sensitization dose response]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b536393#azemiglitazone-insulin-sensitization-dose-response>]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)